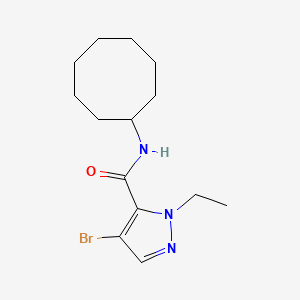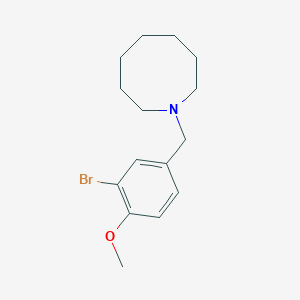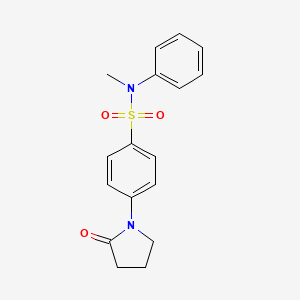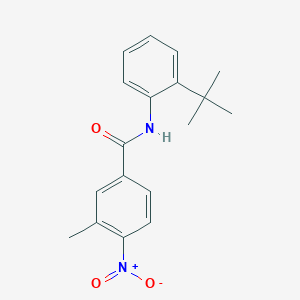![molecular formula C16H12ClNO4 B5818997 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5818997.png)
4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid, also known as CPBA, is a synthetic compound used in scientific research. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to have potential therapeutic applications in various diseases.
作用机制
4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in the inflammatory response. By inhibiting COX enzymes, 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid has also been found to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair. Additionally, 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid has been shown to reduce oxidative stress and improve mitochondrial function.
实验室实验的优点和局限性
One of the advantages of 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid is its high potency and selectivity for COX enzymes. This makes it a useful tool for studying the role of prostaglandins in various physiological and pathological processes. However, 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid has limitations in terms of its solubility and stability, which can affect its efficacy in in vitro and in vivo experiments. Additionally, 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid has potential cytotoxic effects at high concentrations, which must be taken into consideration when designing experiments.
未来方向
There are several future directions for research on 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid. One area of interest is the development of novel analogs with improved solubility and stability. Another area of research is the investigation of 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanisms underlying 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid's effects on oxidative stress and mitochondrial function. Finally, 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid's potential use in the treatment of neurological disorders, such as Alzheimer's disease, warrants further investigation.
Conclusion
In conclusion, 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid is a synthetic compound with potential therapeutic applications in various diseases. Its anti-inflammatory, analgesic, and antipyretic properties make it a useful tool for studying the role of prostaglandins in various physiological and pathological processes. While 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid has limitations in terms of its solubility and stability, there are several future directions for research on 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid, including the development of novel analogs and investigation of its potential use in combination with other drugs.
合成方法
4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid can be synthesized through a multi-step reaction process. The starting material for the synthesis is 4-chlorobenzoic acid, which is reacted with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with N-phenylglycine in the presence of a catalyst to form 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid. The purity of the final product can be improved through recrystallization.
科学研究应用
4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid has also been studied for its potential use in treating cancer, Alzheimer's disease, and other neurological disorders.
属性
IUPAC Name |
4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4/c17-12-7-6-11(16(21)22)8-13(12)18-15(20)9-14(19)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEYHHOOQJOSIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide hydrochloride](/img/structure/B5818925.png)




![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5818958.png)

![methyl 2-[(1-azepanylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5818966.png)


![N-(tert-butyl)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5818982.png)


![ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5819019.png)